molecular formula C10H7ClO2 B1618882 6-Chloro-2-methyl-4H-chromen-4-one CAS No. 69693-00-1

6-Chloro-2-methyl-4H-chromen-4-one

Cat. No. B1618882
CAS RN: 69693-00-1
M. Wt: 194.61 g/mol
InChI Key: FYMNXJCMTKUHEM-UHFFFAOYSA-N
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Description

6-Chloro-2-methyl-4H-chromen-4-one, also known as 6-chloro-2-methylchromone, is a heterocyclic organic compound with a molecular formula of C7H5ClO. It is a colorless, crystalline solid that is insoluble in water and soluble in organic solvents. 6-Chloro-2-methyl-4H-chromen-4-one is a versatile chemical compound that can be used in a variety of scientific research applications.

Scientific Research Applications

Antileishmanial Activity

6-Chloro-2-methyl-4H-chromen-4-one: and its derivatives have been evaluated for their potential as antileishmanial agents. Research indicates that these compounds exhibit activity against the Leishmania major parasite, with some derivatives showing promising results comparable to standard drugs like Amphotericin B . This suggests a potential pathway for developing new treatments for leishmaniasis.

Biological and Pharmaceutical Significance

The chroman-4-one framework, to which 6-Chloro-2-methyl-4H-chromen-4-one belongs, is a significant structural entity in medicinal chemistry. Compounds with this structure exhibit a broad variety of biological and pharmaceutical activities, making them valuable as a major building block in the synthesis of medicinal compounds .

Inflammatory Disease Research

Chromanones are known to play a role in the pathological mechanism of various inflammation-related diseases, such as cancer, Alzheimer’s, diabetes, atherosclerosis, and cardiovascular disorders. The anti-inflammatory properties of 6-Chloro-2-methyl-4H-chromen-4-one could be leveraged in the development of therapeutic agents for these conditions .

Trace Determination of Zirconium

6-Chloro-2-methyl-4H-chromen-4-one: has been used in analytical chemistry for the trace determination of zirconium. This application is crucial in various industrial processes where precise measurements of zirconium are necessary for quality control and process optimization .

Synthetic Organic Chemistry

In synthetic organic chemistry, 6-Chloro-2-methyl-4H-chromen-4-one serves as a versatile intermediate. It can undergo various chemical reactions to produce a wide range of derivatives, each with unique properties and potential applications in drug development and other fields of chemistry .

properties

IUPAC Name

6-chloro-2-methylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClO2/c1-6-4-9(12)8-5-7(11)2-3-10(8)13-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYMNXJCMTKUHEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(O1)C=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30345719
Record name 6-Chloro-2-methyl-4H-chromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30345719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2-methyl-4H-chromen-4-one

CAS RN

69693-00-1
Record name 6-Chloro-2-methyl-4H-chromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30345719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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